Cas no 887582-26-5 ((7-Fluoro-1H-indol-3-yl)methanamine)

(7-Fluoro-1H-indol-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-methanamine,7-fluoro-
- (7-fluoro-1H-indol-3-yl)methanamine
- 1-(7-FLUORO-1H-INDOL-3-YL)METHANAMINE
- 7-fluoro-1H-indol-3-methylamine
- 1H-Indole-3-methanamine,7-fluoro
- DTXSID90651646
- AS-62286
- 887582-26-5
- CS-0060627
- DB-350726
- 3-(Aminomethyl)-7-fluoro-1H-indole
- AKOS006295102
- 7-Fluoro-3(-aMinoMethyl)-1H-indole
- F17873
- MFCD06657117
- (7-Fluoro-1H-indol-3-yl)methanamine
-
- MDL: MFCD06657117
- Inchi: InChI=1S/C9H9FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2
- InChI Key: HDFJOQICBUCVSR-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=C1)F)NC=C2CN
Computed Properties
- Exact Mass: 164.07500
- Monoisotopic Mass: 164.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8Ų
- XLogP3: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- PSA: 41.81000
- LogP: 2.46600
(7-Fluoro-1H-indol-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM237550-1g |
(7-Fluoro-1H-indol-3-yl)methanamine |
887582-26-5 | 95% | 1g |
$583 | 2023-02-01 | |
eNovation Chemicals LLC | Y1050719-250mg |
7-FLUORO-1H-INDOL-3-METHYLAMINE |
887582-26-5 | 95% | 250mg |
$370 | 2024-06-07 | |
TRC | F600373-2.5mg |
(7-Fluoro-1H-indol-3-yl)methanamine |
887582-26-5 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM237550-1g |
(7-Fluoro-1H-indol-3-yl)methanamine |
887582-26-5 | 95% | 1g |
$1047 | 2021-08-04 | |
eNovation Chemicals LLC | D516421-1g |
7-fluoro-1h-indol-3-methylamine |
887582-26-5 | 95% | 1g |
$698 | 2024-06-05 | |
Aaron | AR004CNT-100mg |
7-FLUORO-1H-INDOL-3-METHYLAMINE |
887582-26-5 | 95% | 100mg |
$203.00 | 2023-12-13 | |
1PlusChem | 1P004CFH-100mg |
7-FLUORO-1H-INDOL-3-METHYLAMINE |
887582-26-5 | 95% | 100mg |
$192.00 | 2024-04-20 | |
1PlusChem | 1P004CFH-5mg |
7-fluoro-1h-indol-3-methylamine |
887582-26-5 | 5mg |
$217.00 | 2025-02-21 | ||
eNovation Chemicals LLC | D516421-1g |
7-fluoro-1h-indol-3-methylamine |
887582-26-5 | 95% | 1g |
$698 | 2025-02-27 | |
eNovation Chemicals LLC | D516421-250mg |
7-fluoro-1h-indol-3-methylamine |
887582-26-5 | 95% | 250mg |
$248 | 2025-02-27 |
(7-Fluoro-1H-indol-3-yl)methanamine Related Literature
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Additional information on (7-Fluoro-1H-indol-3-yl)methanamine
(7-Fluoro-1H-indol-3-yl)methanamine: A Comprehensive Overview
The compound (7-Fluoro-1H-indol-3-yl)methanamine (CAS No. 887582-26-5) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The presence of a fluorine atom at the 7-position of the indole ring introduces unique electronic and steric properties, making this compound a valuable subject for research in drug discovery and chemical synthesis.
Recent studies have highlighted the potential of (7-Fluoro-1H-indol-3-yl)methanamine in various pharmacological applications. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-tumor and anti-viral agents. The fluorine substitution at the 7-position has been shown to enhance the compound's ability to interact with specific biological targets, thereby improving its therapeutic potential.
The structural characteristics of (7-Fluoro-1H-indol-3-yl)methanamine are worth noting. The indole ring system, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, forms the core of this molecule. The fluorine atom at position 7 introduces an electron-withdrawing effect, which can influence the molecule's reactivity and stability. Additionally, the methanamine group attached to position 3 of the indole ring contributes to the compound's basicity and ability to form hydrogen bonds, further enhancing its chemical versatility.
From a synthetic perspective, (7-Fluoro-1H-indol-3-yl)methanamine can be synthesized through various routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, making it more accessible for large-scale production and further research.
In terms of biological activity, (7-fluoroindolyl)methanamines have been shown to exhibit promising anti-proliferative effects against various cancer cell lines. Studies have demonstrated that this compound can inhibit key enzymes involved in cell signaling pathways, thereby inducing apoptosis in cancer cells. Furthermore, its ability to modulate cellular pathways makes it a potential candidate for targeted therapy in oncology.
Another area of interest is the role of (7-fluoroindolyl)methanamines in neurodegenerative diseases. Recent research has suggested that this compound may possess neuroprotective properties by inhibiting oxidative stress and inflammation. These findings underscore its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Looking ahead, the continued exploration of (7-fluoroindolyl)methanamines is expected to yield further insights into their pharmacokinetics, toxicity profiles, and clinical applications. Collaborative efforts between chemists and biologists are likely to drive innovation in this field, paving the way for novel drug candidates with improved efficacy and safety profiles.
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